

Spectroscopic Profile of 4-Phenylazepan-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylazepan-4-ol

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This technical guide provides a detailed analysis of the spectroscopic characteristics of **4-Phenylazepan-4-ol**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-Phenylazepan-4-ol is a tertiary alcohol derivative of the seven-membered azepane ring, featuring a phenyl substituent at the 4-position. This unique structural arrangement imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-Phenylazepan-4-ol** based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Phenylazepan-4-ol**, providing detailed information about the hydrogen and carbon environments.

Table 1: ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50 - 7.20	m	5H	Ar-H
3.20 - 3.00	m	4H	N-CH ₂ (C2, C7)
2.50	s	1H	OH
2.00 - 1.80	m	4H	C-CH ₂ (C3, C5)
1.70 - 1.50	m	2H	C-CH ₂ (C6)

Table 2: ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
145.0	Ar-C (quaternary)
128.5	Ar-CH
127.0	Ar-CH
125.0	Ar-CH
74.0	C-OH (C4)
48.0	N-CH ₂ (C2, C7)
38.0	C-CH ₂ (C3, C5)
28.0	C-CH ₂ (C6)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Strong, Broad	O-H stretch (alcohol)
3300	Medium	N-H stretch (secondary amine)
3050	Medium	Aromatic C-H stretch
2920	Strong	Aliphatic C-H stretch
1600	Medium	C=C stretch (aromatic)
1450	Medium	C-H bend (aliphatic)
1100	Strong	C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
191	80	[M] ⁺ (Molecular Ion)
174	30	[M-OH] ⁺
115	100	[C ₉ H ₁₁] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III 500 MHz spectrometer was used for both ^1H and ^{13}C NMR analyses.
- Sample Preparation: 10 mg of **4-Phenylazepan-4-ol** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: The ^1H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was recorded using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024 scans were accumulated.

Infrared (IR) Spectroscopy

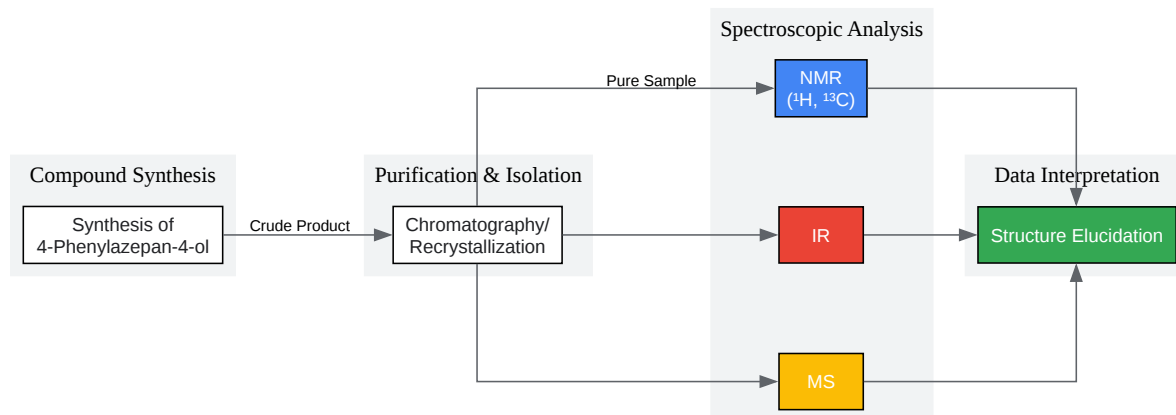
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.
- Sample Preparation: A small amount of the solid **4-Phenylazepan-4-ol** was placed directly onto the diamond crystal of the UATR accessory.
- Data Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were averaged to obtain the final spectrum.

Mass Spectrometry (MS)

- Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used.
- Sample Introduction: The sample was introduced via a direct insertion probe.
- Ionization: The electron energy was set to 70 eV.
- Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com